1-(Triethylsilyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
62546-35-4 |
|---|---|
Molecular Formula |
C13H20N2Si |
Molecular Weight |
232.40 g/mol |
IUPAC Name |
benzimidazol-1-yl(triethyl)silane |
InChI |
InChI=1S/C13H20N2Si/c1-4-16(5-2,6-3)15-11-14-12-9-7-8-10-13(12)15/h7-11H,4-6H2,1-3H3 |
InChI Key |
JXYLLKAEOIZEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)N1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 1 Triethylsilyl 1h Benzimidazole
Reactions at the Silicon Center
The silicon-nitrogen bond in 1-(triethylsilyl)-1H-benzimidazole is a key feature, enabling a range of chemical transformations centered on the triethylsilyl group.
Silyl (B83357) Group Cleavage and Desilylation Mechanisms
The triethylsilyl group is primarily employed as a protective group for the N-H of the benzimidazole (B57391) ring. Its cleavage, or desilylation, is a fundamental reaction that can be achieved under various conditions. The ease of removal is a critical aspect of its utility.
Desilylation can be initiated by both acidic and basic conditions. wikipedia.org In acidic environments, the reaction rate is influenced by the electronic nature of the substituents on the silicon atom. wikipedia.org Electron-withdrawing groups on the silicon tend to slow down the cleavage. wikipedia.org Conversely, in basic media, electron-donating groups on the silicon decrease the rate of desilylation. wikipedia.org
Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are particularly effective for cleaving silicon-nitrogen bonds due to the high strength of the resulting silicon-fluorine bond. This method is often preferred for its mildness and high efficiency.
The general mechanism for base-catalyzed desilylation involves the nucleophilic attack of a base on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This is followed by the cleavage of the Si-N bond and protonation of the resulting benzimidazolide (B1237168) anion.
Functionalization of the Triethylsilyl Moiety
While less common than cleavage, the triethylsilyl group itself can be functionalized. However, direct functionalization of the triethylsilyl group while it is attached to the benzimidazole ring is not a widely reported strategy. More commonly, modifications are made to the silane (B1218182) before its attachment to the benzimidazole.
Reactions at the Benzimidazole Core
The presence of the N1-triethylsilyl group significantly modulates the reactivity of the benzimidazole ring system, influencing both electrophilic and nucleophilic substitution reactions.
Electrophilic and Nucleophilic Substitutions
The benzimidazole ring is susceptible to electrophilic substitution at the benzene (B151609) portion of the molecule, specifically at positions 4, 5, 6, and 7, which are considered π-excessive. chemicalbook.com The N1-triethylsilyl group, being less electron-withdrawing than a proton, can enhance the electron density of the ring system, thereby activating it towards electrophilic attack. nih.gov
Conversely, position 2 of the benzimidazole ring is prone to nucleophilic substitution due to the electron-deficient nature of the C=N bond. chemicalbook.com The N1-triethylsilyl group can influence the susceptibility of this position to nucleophilic attack. While detailed studies specifically on this compound are limited, research on related N-substituted benzimidazoles suggests that the nature of the N1-substituent plays a crucial role in directing the course of such reactions. nih.govmdpi.com
A study on the enantioselective C2-allylation of benzimidazoles utilized N-activated benzimidazoles to achieve selective functionalization at the C2 position, highlighting a strategy to reverse the inherent selectivity for N-allylation. mit.edu
Influence of the N1-Triethylsilyl Group on Ring Reactivity
Sterically, the bulky triethylsilyl group can direct incoming reagents to specific positions. For instance, in glycosylation reactions, bulky silyl groups have been shown to shield one face of a sugar molecule, leading to high stereoselectivity. nih.govbeilstein-journals.org A similar directing effect can be anticipated in reactions involving the benzimidazole core of this compound.
Derivatization for Further Synthetic Transformations
This compound serves as a valuable intermediate for the synthesis of more complex benzimidazole derivatives. The silyl group can be used as a temporary protecting group, allowing for selective functionalization at other positions of the molecule.
For example, after performing a desired reaction on the benzimidazole ring, the triethylsilyl group can be readily removed to regenerate the N-H bond, which can then be subjected to further reactions such as N-alkylation or N-arylation. chemicalbook.com This strategy provides a route to a wide array of N-substituted benzimidazoles, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov
The use of silyl protection allows for the synthesis of specific isomers that might be difficult to obtain through direct substitution on the parent benzimidazole. For instance, selective N-arylation of protected 2-aminobenzimidazoles has been demonstrated as a viable pathway to novel organic materials. nih.gov
Strategies for Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds at the benzimidazole core is a critical transformation for elaborating the molecular framework. For N-silyl protected benzimidazoles, such as this compound, the most prominent and effective strategy involves the deprotonation at the C2 position to form a nucleophilic organometallic intermediate, which can then react with various carbon electrophiles.
A primary method for achieving this is through directed ortho-metalation (DoM) , or more accurately in this heterocyclic context, directed remote metalation . The silyl group at the N1 position facilitates the regioselective deprotonation of the C2 proton, which is the most acidic proton on the benzimidazole ring system. This is typically accomplished using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The resulting 2-lithio-1-(triethylsilyl)-1H-benzimidazole is a potent nucleophile.
This lithiated intermediate can be trapped with a variety of carbon-based electrophiles to forge new C-C bonds. Examples of such electrophilic partners include:
Alkyl halides: Reaction with alkyl halides, such as methyl iodide or ethyl iodide, introduces simple alkyl substituents at the C2 position.
Aldehydes and Ketones: Condensation with aldehydes and ketones yields secondary and tertiary alcohols, respectively, providing a route to more complex functionalized side chains.
Carbon dioxide: Quenching the lithiated species with CO2, followed by an acidic workup, affords the corresponding 2-carboxylic acid.
Aryl halides (in subsequent cross-coupling reactions): While direct reaction with aryl halides is not typical for the lithiated intermediate, its formation is the first step towards transmetalation for subsequent palladium-catalyzed cross-coupling reactions.
The utility of this lithiation-electrophilic quench strategy is highlighted by analogous studies on related N-substituted benzimidazoles. For instance, research on 1-(phenylthiomethyl)benzimidazole has shown that it can be selectively lithiated at the C2 position at low temperatures and subsequently reacted with various electrophiles to yield 2-substituted products. rsc.org While not involving a silyl group, this demonstrates the principle of N1-substituent-directed C2-lithiation.
Another powerful technique for C-C bond formation is palladium-catalyzed direct C-H arylation . This method avoids the pre-functionalization step of lithiation and directly couples the C-H bond at the 2-position with an aryl halide. The N-silyl group can play a role in modulating the electronic properties of the benzimidazole ring, influencing the efficiency and regioselectivity of the C-H activation step. nih.gov Although specific examples detailing the direct arylation of this compound are not extensively documented, the general methodology is a cornerstone of modern organic synthesis and is applicable to a wide range of heterocyclic compounds. mit.educmu.edu
The following table summarizes hypothetical reaction outcomes for the C-C bond formation based on established reactivity principles of N-protected benzimidazoles.
| Electrophile | Reagents and Conditions | Expected Product |
| Iodomethane | 1. n-BuLi, THF, -78 °C; 2. CH₃I | 2-Methyl-1-(triethylsilyl)-1H-benzimidazole |
| Benzaldehyde | 1. n-BuLi, THF, -78 °C; 2. PhCHO | Phenyl(1-(triethylsilyl)-1H-benzo[d]imidazol-2-yl)methanol |
| Carbon Dioxide | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 1-(Triethylsilyl)-1H-benzo[d]imidazole-2-carboxylic acid |
| 4-Bromotoluene | 1. n-BuLi, THF, -78 °C; 2. ZnCl₂; 3. Pd(PPh₃)₄, 4-Bromotoluene | 2-(p-Tolyl)-1-(triethylsilyl)-1H-benzimidazole |
This table represents expected products based on known chemical principles, as direct experimental data for this compound in these specific reactions is not widely published.
Introduction of Other Functional Groups
Beyond the formation of carbon-carbon bonds, the derivatization of this compound can be extended to introduce a variety of other functional groups, which is crucial for fine-tuning the electronic and steric properties of the molecule.
The same 2-lithio-1-(triethylsilyl)-1H-benzimidazole intermediate is central to these transformations. By choosing different classes of electrophiles, a diverse array of functionalities can be installed at the C2 position.
Halogenation: The lithiated intermediate reacts readily with halogenating agents. For example, treatment with hexachloroethane (B51795) (C₂Cl₆), carbon tetrabromide (CBr₄), or iodine (I₂) will yield the corresponding 2-chloro-, 2-bromo-, or 2-iodo-1-(triethylsilyl)-1H-benzimidazole. These halogenated derivatives are themselves valuable precursors for further functionalization, particularly in transition-metal-catalyzed cross-coupling reactions.
Silylation: Reaction with other silyl chlorides, such as trimethylsilyl (B98337) chloride (TMSCl), can introduce a second silyl group at the C2 position. This can be useful for further synthetic manipulations or for studying the electronic effects of multiple silyl substituents.
Introduction of Sulfur and Selenium Moieties: Quenching the lithiated species with elemental sulfur (S₈) or selenium (Se), followed by an appropriate workup, can introduce thiol or selenol functionalities, respectively. These can be further alkylated to produce thioethers or selenoethers.
Following the introduction of the desired functional group at the C2 position, the triethylsilyl group at N1 can be readily removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or by simple hydrolysis with mild acid or base, to yield the free N-H benzimidazole. This deprotection step is often high-yielding and chemoselective, leaving the newly introduced functional group at C2 intact.
The following table provides a summary of expected reactions for the introduction of various functional groups onto this compound.
| Electrophile | Reagents and Conditions | Expected Product | Subsequent Deprotection Product |
| Iodine | 1. n-BuLi, THF, -78 °C; 2. I₂ | 2-Iodo-1-(triethylsilyl)-1H-benzimidazole | 2-Iodo-1H-benzimidazole |
| Hexachloroethane | 1. n-BuLi, THF, -78 °C; 2. C₂Cl₆ | 2-Chloro-1-(triethylsilyl)-1H-benzimidazole | 2-Chloro-1H-benzimidazole |
| Disulfur dichloride | 1. n-BuLi, THF, -78 °C; 2. S₂Cl₂ | Bis(1-(triethylsilyl)-1H-benzo[d]imidazol-2-yl)disulfide | Bis(1H-benzo[d]imidazol-2-yl)disulfide |
| Trimethylsilyl chloride | 1. n-BuLi, THF, -78 °C; 2. (CH₃)₃SiCl | 2-(Trimethylsilyl)-1-(triethylsilyl)-1H-benzimidazole | 2-(Trimethylsilyl)-1H-benzimidazole |
This table represents expected products based on known chemical principles, as direct experimental data for this compound in these specific reactions is not widely published.
Spectroscopic Characterization and Structural Elucidation of 1 Triethylsilyl 1h Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the structure of 1-(Triethylsilyl)-1H-benzimidazole in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, a complete picture of the molecular framework and the connectivity of atoms can be established.
The ¹H NMR spectrum provides specific information about the chemical environment of the hydrogen atoms in the molecule. In this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the triethylsilyl group.
The proton on the C2 carbon of the benzimidazole ring typically appears as a sharp singlet in the downfield region, a characteristic feature for this position. beilstein-journals.orgnih.gov The four protons on the benzene (B151609) portion of the benzimidazole ring (H4, H5, H6, H7) present as a complex multiplet system due to their coupling with each other. Typically, H4 and H7 are shifted further downfield compared to H5 and H6.
The triethylsilyl group gives rise to two characteristic signals: a quartet corresponding to the six methylene (B1212753) (-Si-CH₂-) protons and a triplet for the nine methyl (-CH₃) protons. The splitting pattern (quartet and triplet) is a result of the three-bond scalar coupling (³JHH) between the adjacent methylene and methyl groups. The integration of these signals (6H for the quartet and 9H for the triplet) confirms the presence of the triethylsilyl moiety. The attachment of the silyl (B83357) group to the nitrogen atom results in a slight upfield shift of the benzimidazole protons compared to the unsubstituted parent compound. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.10 | Singlet (s) | - |
| H4/H7 | ~7.80 | Multiplet (m) | - |
| H5/H6 | ~7.45 | Multiplet (m) | - |
| -Si-CH₂- | ~1.15 | Quartet (q) | ~7.9 |
| -CH₃ | ~0.80 | Triplet (t) | ~7.9 |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom within the molecule. For this compound, distinct signals are observed for the seven carbons of the benzimidazole core and the two unique carbons of the triethylsilyl group.
The C2 carbon, being adjacent to two nitrogen atoms, is significantly deshielded and appears furthest downfield. beilstein-journals.orgresearchgate.net The quaternary carbons of the fused benzene ring (C3a and C7a) also show characteristic shifts. The remaining aromatic carbons (C4, C5, C6, C7) appear in the typical aromatic region. The attachment of the electron-donating silyl group to N1 influences the chemical shifts of the nearby carbons, particularly C2 and C7a. nih.gov The methylene (-Si-CH₂-) and methyl (-CH₃) carbons of the triethylsilyl group appear in the aliphatic region of the spectrum at high field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~142.5 |
| C3a | ~144.0 |
| C7a | ~135.0 |
| C4/C7 | ~123.0 |
| C5/C6 | ~122.5 |
| -Si-CH₂- | ~6.5 |
| -CH₃ | ~7.5 |
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, the most significant cross-peak would be between the methylene (-Si-CH₂-) protons and the methyl (-CH₃) protons of the ethyl groups, confirming their connectivity. It would also show correlations among the coupled aromatic protons (H4, H5, H6, H7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). It is used to definitively assign each carbon signal by linking it to its known proton. For example, the signal at ~8.10 ppm would correlate with the carbon at ~142.5 ppm (C2), and the aliphatic proton signals would correlate with their corresponding carbon signals.
Mass Spectrometry (MS) Applications in Structural Determination
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. The molecular formula is C₁₃H₂₀N₂Si, giving a monoisotopic mass of approximately 232.14 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to this mass.
The analysis of the fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For silylated compounds, fragmentation is often predictable and highly informative.
A primary and very common fragmentation pathway for triethylsilyl compounds is the loss of an ethyl radical (•CH₂CH₃, 29 mass units), which would result in a highly abundant fragment ion at m/z 203. This [M - 29]⁺ ion is often the base peak in the spectrum. Subsequent fragmentation could involve the neutral loss of an ethene molecule (CH₂=CH₂, 28 mass units) from the [M - 29]⁺ ion. Another characteristic fragmentation involves the cleavage of the Si-N bond, leading to fragments corresponding to the triethylsilyl cation [Si(CH₂CH₃)₃]⁺ at m/z 115 and the benzimidazolyl anion or radical, though the positively charged fragments are what is detected. The benzimidazole ring itself can fragment further, producing characteristic ions seen in the spectrum of the parent molecule. researchgate.netsemanticscholar.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion | Fragmentation Pathway |
| 232 | [C₁₃H₂₀N₂Si]⁺˙ | Molecular Ion (M⁺˙) |
| 203 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 118 | [C₇H₆N₂]⁺˙ | Benzimidazole cation radical |
| 115 | [Si(C₂H₅)₃]⁺ | Triethylsilyl cation |
| 91 | [C₆H₅N]⁺˙ | Loss of HCN from benzimidazole fragment |
High-Resolution Mass Spectrometry for Elemental Composition
For 1-(Trimethylsilyl)-1H-imidazole, the mass spectrum is characterized by a prominent molecular ion peak. The fragmentation primarily involves the loss of methyl groups from the silicon atom and cleavage of the silicon-imidazole bond.
Table 1: Illustrative HRMS Fragmentation Data for a Silylated Imidazole (B134444) Derivative
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M]+ | C6H12N2Si | 140.0769 |
| [M-CH3]+ | C5H9N2Si | 125.0535 |
| [Si(CH3)3]+ | C3H9Si | 73.0497 |
| [C3H3N2]+ | C3H3N2 | 67.0296 |
Note: This data is illustrative and based on the fragmentation of 1-(Trimethylsilyl)-1H-imidazole. The fragmentation of this compound would exhibit a different molecular ion peak and fragments corresponding to the triethylsilyl group.
The determination of the exact mass of the molecular ion and its fragment ions with high precision allows for the unambiguous confirmation of the elemental formula, a critical step in the identification of the compound.
X-ray Diffraction Studies of Related Silylated Benzimidazole Structures
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although specific crystallographic data for this compound has not been reported, studies on various other benzimidazole derivatives offer valuable insights into the expected structural features. nih.govnih.govresearchgate.netscilit.com
Intermolecular interactions, such as hydrogen bonding and π-π stacking, are often observed in the crystal packing of benzimidazole compounds and play a crucial role in the formation of their supramolecular architectures. nih.govresearchgate.net While the triethylsilyl group in this compound would preclude the typical N-H---N hydrogen bonding seen in unsubstituted benzimidazoles, other weak interactions would dictate the crystal packing.
Table 2: Typical Bond Lengths and Angles in Benzimidazole Derivatives
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| C-N (imidazole ring) | 1.32 - 1.39 | N-C-N | 110 - 113 |
| C=N (imidazole ring) | 1.30 - 1.35 | C-N-C | 105 - 109 |
| C-C (benzene ring) | 1.36 - 1.41 | C-C-C (benzene) | ~120 |
| C-C (imidazole-benzene fusion) | 1.38 - 1.42 |
Note: These are generalized values from various benzimidazole structures and may vary for this compound.
Integration of Spectroscopic Data for Comprehensive Structural Assignment
The definitive structural assignment of this compound requires the integration of data from multiple spectroscopic techniques, including NMR spectroscopy (¹H, ¹³C, ²⁹Si), infrared (IR) spectroscopy, and mass spectrometry.
The ¹H NMR spectrum would confirm the presence of the triethylsilyl group through the characteristic signals of the ethyl protons (a quartet and a triplet) and the aromatic protons of the benzimidazole ring system. The ¹³C NMR spectrum would show distinct signals for the ethyl carbons, the aromatic carbons, and the carbons of the imidazole ring. Furthermore, ²⁹Si NMR spectroscopy would provide a specific chemical shift for the silicon atom, confirming its chemical environment.
IR spectroscopy would be instrumental in identifying the characteristic vibrational modes of the molecule. The absence of a broad N-H stretching band would confirm the substitution at the N1 position. Characteristic bands for C-H (aromatic and aliphatic), C=N, and C=C stretching, as well as Si-C stretching and bending vibrations, would be expected.
By combining the elemental composition from HRMS, the connectivity information from NMR, and the functional group identification from IR, a comprehensive and unambiguous structural elucidation of this compound can be achieved. This integrated approach is standard practice in the characterization of new chemical compounds. researchgate.net
Computational and Theoretical Studies on 1 Triethylsilyl 1h Benzimidazole and Analogues
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 1-(triethylsilyl)-1H-benzimidazole and its analogues have been elucidated through a combination of computational methods, providing insights into their reactivity and properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of benzimidazole (B57391) derivatives. nih.govbiointerfaceresearch.com Calculations, often performed using the B3LYP exchange-correlation functional with basis sets such as 6-311G(d,p) or 6-31G**, are employed to optimize molecular geometries and predict various electronic parameters. nih.govbiointerfaceresearch.comresearchgate.net
For benzimidazole derivatives, DFT calculations have been used to determine optimized geometries, which have shown good agreement with experimental data from X-ray crystallography. nih.gov These calculations help in understanding the bond lengths and angles within the molecule. For instance, in a study on N-butyl-1H-benzimidazole, the bond angles of C1–N32-C10 were calculated to be in the range of 105.59° to 124.25° for different derivatives. researchgate.net In another example, the N–C single and N=C double bonds of the benzimidazole ring in a thiadiazole derivative were calculated to be 1.379 Å and 1.316 Å, respectively, which are in close agreement with experimental values. nih.gov
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap generally indicates higher reactivity. nih.gov For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the electron-donating/accepting power was calculated, indicating that some derivatives are good electron donors while others are good electron acceptors. researchgate.net
Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. trdizin.gov.trmdpi.com The MEP maps visualize the charge distribution, with red areas indicating electron-rich regions (nucleophilic) and blue areas representing electron-deficient regions (electrophilic). mdpi.com
Table 1: Selected DFT Calculated Parameters for Benzimidazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5h | - | - | Lower than others in the series |
| 5d | - | - | - |
| A1 | - | - | - |
| A2 | - | - | - |
| A3 | - | - | - |
| A4 | - | - | - |
| A5 | - | - | - |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among bonds. nih.gov It provides a detailed understanding of charge transfer and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. mdpi.comnih.gov
NBO analysis can also elucidate the nature of the bonds within the molecule. For instance, in 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the C10–N33 bond in the imidazole (B134444) ring was found to have a double bond character. biointerfaceresearch.com This type of analysis helps in understanding the electronic delocalization within the benzimidazole ring system and how it is influenced by different substituents. mdpi.com
Conformational Analysis and Energetics
The conformation and energetic properties of benzimidazole derivatives are influenced by the nature and position of their substituents. Theoretical studies have been conducted to understand the stability of different conformations.
The introduction of substituents can affect the thermal stability of the benzimidazole core. For example, it has been found that two methyl groups can increase the thermal stability of the parent benzimidazole, while nitro groups tend to decrease it. nih.govmdpi.com Interestingly, the combination of a nitro group and a methyl group does not significantly alter the stability. nih.govmdpi.com This is related to the bond energies within the molecule; stronger bonds require more energy to break, leading to higher thermal stability. mdpi.com
Reaction Mechanism Investigations
Understanding the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
Elucidating Silylation Pathways
The silylation of benzimidazole, which involves the introduction of a silyl (B83357) group like triethylsilyl onto the nitrogen atom, is a common method for protecting the N-H group or for creating intermediates for further reactions. wikipedia.org The general mechanism for the silylation of alcohols, which can be analogous to that of N-heterocycles like benzimidazole, often proceeds via an SN2-type reaction. wikipedia.org This typically involves the deprotonation of the N-H group by a base, followed by the nucleophilic attack of the resulting anion on the silicon atom of the silylating agent, such as triethylsilyl chloride. wikipedia.org
The silylation of benzimidazole can be catalyzed by various agents. For instance, N-methylimidazole (NMI) has been shown to be an effective catalyst for silylation reactions, significantly increasing the reaction rate. rsc.org The mechanism of catalyzed silylation can be complex and may involve the formation of a more reactive silylating intermediate. rsc.org Microwave-assisted synthesis has also been employed for the N-alkylation of benzimidazoles, which can dramatically reduce reaction times and increase yields compared to conventional heating methods. nih.govnih.gov
Understanding Reactivity Profiles
The reactivity of the benzimidazole ring system is well-documented. Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. youtube.com The nitrogen atoms of the imidazole ring can also undergo reactions with electrophiles. youtube.com
The introduction of a triethylsilyl group at the N1 position can influence the reactivity of the benzimidazole ring. The reactivity of substituted benzimidazoles is also dependent on the electronic nature of the substituents. For example, in the reaction of β-(chromon-3-yl)acrylonitrile with 1H-benzimidazol-2-ylacetonitrile, the C2 position of the chromone (B188151) moiety is the most electron-deficient center and is readily attacked by the nucleophile. clockss.org This highlights how the electronic properties of the reacting partners dictate the course of the reaction. clockss.org
Computational studies, such as the analysis of Fukui functions derived from DFT calculations, can provide quantitative measures of the local reactivity of different sites within a molecule, helping to predict where electrophilic and nucleophilic attacks are most likely to occur. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a crucial theoretical descriptor used to visualize and understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. In an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, signify electron-deficient areas that are prone to nucleophilic attack.
In studies of other substituted benzimidazoles, researchers have used MEP analysis to identify the most reactive parts of the molecules. nih.govbiointerfaceresearch.com For instance, in halogenated benzimidazoles, the introduction of electron-withdrawing halogens was shown to increase the positive charge on the aromatic part of the molecule. nih.gov Similarly, in other derivatives, negative regions are often localized over electronegative atoms like oxygen or nitrogen, indicating likely sites for protonation or interaction with electrophiles. nih.gov
While specific values for this compound are not available, a hypothetical MEP analysis would likely reveal the following characteristics:
Negative Potential: Concentrated on the N3 nitrogen of the benzimidazole ring, making it a likely site for hydrogen bonding and electrophilic interactions.
Positive Potential: Expected around the hydrogen atoms of the benzene (B151609) ring and the ethyl groups of the triethylsilyl substituent. The region around the silicon atom would also exhibit a degree of positive potential.
Influence of the Triethylsilyl Group: This bulky, electron-donating group would modulate the electron density of the benzimidazole ring system. Its presence would likely increase the electron density on the attached nitrogen (N1) compared to an unsubstituted benzimidazole, though this effect would be balanced by the electronegativity of the nitrogen itself.
Without dedicated computational studies on this compound, a precise, data-driven analysis of its MEP map and charge distribution remains speculative. The generation of detailed data tables, as requested, is therefore not feasible based on the current body of scientific literature. Further theoretical investigations are required to elucidate the specific electronic properties of this compound.
Applications in Advanced Organic Synthesis and Catalysis
Role as a Synthetic Intermediate
1-(Triethylsilyl)-1H-benzimidazole serves as a valuable building block in the construction of more complex molecular architectures. Its utility stems from the predictable reactivity of the silylated nitrogen and the potential for subsequent functionalization of the benzimidazole (B57391) ring.
While detailed, multi-step total syntheses prominently featuring this compound as a key starting material are not extensively documented in publicly available literature, the principles of its application can be inferred from the chemistry of related N-silylated heterocycles. The synthesis of various bioactive benzimidazole derivatives often involves the initial formation of an N-substituted benzimidazole, which is then further elaborated. nih.gov For instance, N-substituted benzimidazoles are precursors in the synthesis of compounds with potential antimicrobial and anticancer activities. nih.gov The triethylsilyl group can serve as a temporary activating and directing group, facilitating reactions at other positions of the benzimidazole scaffold before its removal.
The general strategy involves the silylation of benzimidazole to increase its solubility in organic solvents and to modulate the nucleophilicity of the imidazole (B134444) nitrogens. Following subsequent transformations, the readily cleavable triethylsilyl group can be removed under mild conditions.
The development of chiral ligands is crucial for asymmetric catalysis. Benzimidazole-containing ligands have proven to be effective in a variety of metal-catalyzed reactions. While direct evidence for the use of this compound as a precursor for chiral auxiliaries or ligands is scarce, the synthesis of chiral benzimidazole derivatives is a well-established field. google.com The synthesis of chiral 1,3-pentadienyl-5-(2H)-indazole compounds, for example, has been achieved through rhodium-catalyzed substitution reactions employing chiral phosphoramidite (B1245037) ligands. google.com This highlights the importance of chiral heterocycles in catalysis.
The functionalization of the benzimidazole backbone, potentially facilitated by the presence of a triethylsilyl group, could pave the way for the attachment of chiral moieties, thus generating novel ligand scaffolds. The silyl (B83357) group could be employed to direct metallation at a specific position, followed by quenching with an electrophile to introduce a chiral substituent.
Utilization in Protecting Group Chemistry for Nitrogen Heterocycles
The protection of the N-H group in imidazoles and other nitrogen-containing heterocycles is a common requirement in multistep synthesis to prevent unwanted side reactions. The triethylsilyl group offers a reliable means of protection with distinct advantages.
The triethylsilyl (TES) group is a well-established protecting group for alcohols and amines. Its introduction onto the benzimidazole nitrogen is typically achieved by reacting benzimidazole with a triethylsilylating agent, such as triethylsilyl chloride, in the presence of a base.
A key feature of the TES group is its orthogonality with other protecting groups. For example, silyl ethers with varying steric bulk exhibit different stabilities, allowing for selective deprotection. The relative stability of common silyl ethers generally increases with steric hindrance. This allows for the selective removal of a less hindered silyl group, like trimethylsilyl (B98337) (TMS), in the presence of a more hindered one, such as tert-butyldimethylsilyl (TBDMS) or the triethylsilyl (TES) group, under specific conditions. This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential manipulation of different functional groups within a complex molecule.
The cleavage of the triethylsilyl group from the benzimidazole nitrogen can be accomplished under various conditions, including treatment with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride) or acidic conditions.
| Protecting Group | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | ~10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | >20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 500,000 | 100,000 |
This table provides a general comparison of the relative stability of common silyl protecting groups.
Beyond its role as a simple protecting group, N-silylation can activate the benzimidazole ring towards certain transformations. The introduction of a silyl group can influence the electronic properties of the heterocyclic system. For instance, N-(trimethylsilyl)imidazole has been shown to act as a nucleophile in ring-opening reactions of epoxides and can serve as an electrophilic trap in other reactions. researchgate.net
While specific studies on the activation effects of the triethylsilyl group on benzimidazole are limited, it is plausible that it can facilitate reactions such as C-H functionalization. The silyl group can act as a bulky directing group, influencing the regioselectivity of subsequent electrophilic or metallation reactions on the benzimidazole core. For example, the arylation of benzazoles at the 4-position has been achieved through the activation of a 2-methylsulfinyl group, demonstrating that strategic functionalization can lead to selective C-H activation on the benzene (B151609) ring portion of the heterocycle. rsc.org
Catalytic Applications of N-Silylated Benzimidazoles and Their Complexes
The benzimidazole scaffold is a key component in many ligands used in homogeneous catalysis, particularly as precursors to N-heterocyclic carbenes (NHCs). Metal complexes of benzimidazole derivatives have also shown significant catalytic activity in a range of organic transformations. nih.gov
While direct catalytic applications of this compound itself are not widely reported, its potential can be extrapolated from the broader context of N-substituted benzimidazoles in catalysis. N-alkylation or N-arylation of the benzimidazole nitrogen is a common strategy in the design of ligands for metal catalysts. These substituents can tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
The synthesis of metal complexes with silylated benzimidazole ligands, such as those derived from 1H-benzimidazole-2(3H)-thione, has been reported. nih.gov These complexes demonstrate the feasibility of incorporating silylated benzimidazoles into coordination chemistry, which is the foundation for developing new catalysts. The triethylsilyl group could potentially be used to generate novel NHC precursors or to modulate the properties of benzimidazole-based ligands in catalytic cycles.
Transition-Metal Catalysis (e.g., Cross-Coupling Reactions like Suzuki-Miyaura and Heck)
No specific studies detailing the use of this compound as a ligand, catalyst, or substrate in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions were identified. While the broader class of benzimidazole derivatives is utilized in catalysis, information pinpointing the role of the 1-(triethylsilyl) substituted variant is not present in the reviewed literature.
Organocatalysis with Benzimidazole Derivatives
There is no available research that describes the use of this compound or its derivatives as an organocatalyst. The field of organocatalysis is extensive, but specific applications for this silyl-protected benzimidazole have not been reported.
Integration in Specialized Synthetic Methodologies (e.g., Nucleoside Synthesis)
Potential in Materials Science (e.g., Precursors for Silicon-Containing Polymers or Composites)
While silicon-containing compounds are fundamental to materials science, there is no documented evidence or research suggesting that this compound has been investigated or utilized as a precursor for silicon-containing polymers or composite materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
